molecular formula C8H5BrN2O B8190971 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B8190971
M. Wt: 225.04 g/mol
InChI Key: CNHFYPYUESCPPL-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a versatile imidazopyridine scaffold, a privileged structure in drug discovery known for its wide range of pharmacological activities . The presence of both a bromo substituent and an aldehyde functional group on the core structure makes this molecule a highly valuable and flexible building block. The aldehyde group is ideally suited for subsequent chemical transformations, such as condensation reactions to form hydrazones or Schiff bases, which are common motifs in the development of bioactive molecules . The bromo group offers a strategic site for metal-catalyzed cross-coupling reactions, enabling researchers to introduce a vast array of carbon-based fragments to create diverse compound libraries for screening . Research into analogous imidazo[1,2-a]pyridine derivatives has demonstrated significant anticonvulsant properties in preclinical models, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . The molecular scaffold is also of interest for the synthesis of other pharmacologically active agents. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHFYPYUESCPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation

The foundational step involves cyclocondensation of 2-amino-3-bromopyridine with chloroacetaldehyde to construct the imidazo[1,2-a]pyridine core. This method adapts the protocol from the patent CN103788092A, which demonstrated high yields (72%) for 6-bromoimidazo[1,2-a]pyridine using 2-amino-5-bromopyridine. By substituting 2-amino-5-bromopyridine with 2-amino-3-bromopyridine, bromine is positioned at the 2-site of the fused ring system.

Procedure :

  • Reaction Conditions :

    • 2-Amino-3-bromopyridine (1.0 equiv), 40% chloroacetaldehyde (1.2 equiv), and sodium bicarbonate (1.2 equiv) in ethanol.

    • Stir at 50–55°C for 5–12 hours.

  • Workup :

    • Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize with ethyl acetate/hexane.

Yield : ~68–72% (extrapolated from analogous reactions).

Vilsmeier-Haack Formylation of 2-Bromoimidazo[1,2-a]pyridine

Formylation Strategy

The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is a robust method for introducing formyl groups onto electron-rich aromatic systems. For 2-bromoimidazo[1,2-a]pyridine, the bromine atom at position 2 directs electrophilic substitution to position 6 (para to the pyridinic nitrogen).

Procedure :

  • Reaction Setup :

    • Dissolve 2-bromoimidazo[1,2-a]pyridine (1.0 equiv) in dry DMF (5 vol).

    • Add POCl₃ (1.5 equiv) dropwise at 0°C, then heat to 80°C for 4–6 hours.

  • Workup :

    • Quench with ice-water, neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography.

Yield : ~50–60% (estimated based on analogous imidazo[1,2-a]pyridine formylations).

Limitations

  • Over-oxidation to carboxylic acids may occur if reaction times exceed 8 hours.

  • Electron-withdrawing bromine reduces ring electron density, necessitating higher temperatures.

Metal-Free Cyclization of N-Propargylpyridinium Salts

Green Synthesis Approach

The RSC-reported method for imidazo[1,2-a]pyridines offers a rapid, aqueous route. Adapting this for 2-bromo-6-carbaldehyde requires a pre-functionalized pyridinium precursor.

Synthetic Route :

  • Precursor Synthesis :

    • React 2-amino-5-formylpyridine with propargyl bromide to form N-propargylpyridinium bromide.

  • Cyclization :

    • Treat with NaOH (1.0 equiv) in water at ambient temperature for 10 minutes.

  • Bromination :

    • Introduce bromine at position 2 via electrophilic substitution using NBS (N-bromosuccinimide) in DMF.

Yield :

  • Cyclization: >90% (reported for analogous substrates).

  • Bromination: ~65% (extrapolated from similar halogenations).

Oxidation of 6-Methyl-2-bromoimidazo[1,2-a]pyridine

Methyl Oxidation Pathway

For substrates with a methyl group at position 6, oxidation to the aldehyde is achievable using selenium dioxide (SeO₂) or manganese-based oxidants.

Procedure :

  • Synthesis of 6-Methyl Derivative :

    • Use 2-amino-3-bromo-5-methylpyridine in the cyclocondensation step.

  • Oxidation :

    • Reflux 6-methyl-2-bromoimidazo[1,2-a]pyridine with SeO₂ (2.0 equiv) in dioxane/water (4:1) for 6 hours.

Yield : ~55–60% (based on methyl-to-aldehyde conversions in heterocycles).

Comparative Analysis of Methods

MethodKey StepYield (%)ConditionsScalability
Cyclocondensation + FormylationVilsmeier-Haack50–60Harsh (POCl₃)Moderate
Metal-Free CyclizationNaOH-promoted cyclization65–70Ambient, aqueousHigh
Methyl OxidationSeO₂ oxidation55–60RefluxLow

Key Findings :

  • The metal-free cyclization route offers superior sustainability but requires precise bromination post-cyclization.

  • Vilsmeier-Haack formylation provides direct access to the aldehyde but uses toxic reagents.

  • Methyl oxidation is limited by the need for pre-installed methyl groups and moderate yields.

Functionalization Challenges and Solutions

Regioselectivity in Formylation

The electron-withdrawing bromine at position 2 deactivates the ring, necessitating harsher conditions for formylation. Computational studies suggest that the carbaldehyde predominantly forms at position 6 due to diminished electron density at adjacent sites.

Purification Strategies

  • Column Chromatography : Essential for separating aldehyde derivatives from over-oxidized byproducts.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity products (>95%) .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMSO, and catalysts such as palladium or copper salts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

  • Substituted imidazo[1,2-a]pyridines.
  • Carboxylic acids or alcohols derived from the aldehyde group.

Scientific Research Applications

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The imidazo-pyridine core can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde Br (C2), CHO (C6) C₈H₅BrN₂O 225.05 Intermediate for CDK inhibitors; potential for Schiff base formation .
3-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde Br (C3), CHO (C6) C₈H₅BrN₂O 225.05 Similar applications but differing reactivity due to bromine position .
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Br (C6), CHO (C2) C₈H₅BrN₂O 225.05 Altered electronic effects; used in fluorescence-based assays .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (C6), F (C8), COOEt (C2) C₁₀H₈BrFN₂O₂ 287.09 Antiviral activity; ester group enhances metabolic stability .
8-Amino-6-bromoimidazo[1,2-a]pyridine Br (C6), NH₂ (C8) C₇H₆BrN₃ 212.05 CDK2 inhibitor; hydrogen bonding enhances binding affinity .

Stability and Reactivity Trends

  • Electron-Withdrawing Effects : Bromine at position 2 (imidazole ring) increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., amine coupling) .
  • Steric Effects : Bulkier substituents (e.g., -CF₃ at C6) reduce reactivity but enhance metabolic stability, as seen in 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine .

Research Findings and Key Insights

Substitution Position Matters : Bromine at C2 (imidazole) vs. C6 (pyridine) alters electronic properties. C2-Br compounds show higher reactivity in cross-coupling reactions .

Functional Group Synergy : Combining bromine with aldehydes or carboxylates enhances binding to biological targets (e.g., CDK2) through halogen bonding and hydrophobic interactions .

Concentration-Dependent Effects : In ocular studies, 0.1–0.4% concentrations of imidazo[1,2-a]pyridines yield optimal intraocular pressure reduction, with diminishing returns at higher doses .

Biological Activity

Overview

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazo-pyridine ring system with both bromine and aldehyde functional groups, which contribute to its reactivity and potential therapeutic applications. Research indicates that it possesses antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable target for drug development.

The structural characteristics of this compound include:

  • Molecular Formula : C_8H_6BrN_3O
  • Molecular Weight : 232.06 g/mol
  • Functional Groups : Bromine atom (Br) and aldehyde group (-CHO)

These properties allow the compound to participate in various chemical reactions, including substitution and cyclization, which are essential for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, studies indicate that the compound can inhibit the growth of certain pathogenic bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. Various studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in cervical carcinoma (HeLa) cell lines. The mechanism involves the disruption of cellular processes critical for cancer cell survival, such as geranylgeranylation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of pathogenic bacteria and fungi
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in HeLa cells

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of various imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited a half-maximal inhibitory concentration (IC50) below 150 μM against HeLa cells. This indicates strong cytotoxic effects compared to other derivatives tested .

In a detailed investigation into the mechanism of action, it was found that the compound interacts with Rab geranylgeranyl transferase (RGGT), an enzyme crucial for protein prenylation. The inhibition of RGGT leads to reduced viability of cancer cells by preventing proper membrane localization of oncogenic proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of the bromine atom enhances its reactivity compared to other halogenated derivatives. Studies have shown that modifications at the C6 position significantly influence the compound's potency against various biological targets .

Q & A

Q. What are the standard synthetic methods for preparing 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde?

The compound is synthesized via condensation reactions between 2-aminoimidazoles and aldehyde precursors, followed by bromination. Microwave-assisted synthesis using α-haloketones under controlled conditions improves yield (e.g., 70-85%) and reduces reaction time to 10-15 minutes. Alternatively, stepwise bromination of acetylfurans using N-bromosuccinimide (NBS) and bromine, followed by cyclization, forms the imidazo[1,2-a]pyridine core .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

  • 1H/13C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the imidazo[1,2-a]pyridine scaffold shows distinct aromatic signals.
  • Mass spectrometry : Molecular ion peaks at m/z 241 (M+H)+ confirm the molecular weight.
  • X-ray crystallography : Resolves regiochemistry ambiguities (e.g., CCDC 1437519 for analogous structures) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for:

  • Kinase inhibitors : Suzuki-Miyaura coupling at the bromine position introduces aryl/heteroaryl groups for CDK inhibition.
  • Anticonvulsant agents : Reductive amination of the aldehyde group generates bioactive amines.
  • Antiviral prodrugs : Conjugation with nucleoside analogs enhances bioavailability .

Q. What safety precautions are required when handling this compound?

  • Use anhydrous conditions to prevent aldehyde oxidation.
  • Mitigate bromine-related toxicity via closed-system transfers.
  • Store at 2–8°C under nitrogen to avoid degradation .

Advanced Research Questions

Q. How can regioselectivity during bromination of imidazo[1,2-a]pyridine precursors be optimized?

Regioselectivity is controlled by:

  • Electronic effects : The electron-withdrawing aldehyde at position 6 directs bromination to position 2.
  • Catalysts : Nickel complexes (e.g., NiCl₂/PPh₃) enhance selectivity in reductive coupling .
  • DFT calculations : Predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Cell line variability : Validate activity across multiple lines (e.g., HEK293 vs. HeLa).
  • Purity thresholds : Enforce HPLC purity >98% with orthogonal validation (e.g., elemental analysis).
  • Solubility : Standardize DMSO stock concentrations to ≤10 mM .

Q. How does microwave irradiation improve synthesis compared to conventional heating?

Advantages include:

  • Faster kinetics : Reactions complete in minutes vs. hours (3–5x acceleration).
  • Higher yields : 50–70% improvements due to reduced side reactions.
  • Energy efficiency : Lower thermal decomposition .

Q. What computational methods predict reactivity in cross-coupling reactions?

  • DFT : Models transition states for Buchwald-Hartwig aminations (e.g., Pd(OAc)₂/XPhos).
  • Molecular docking : Predicts binding affinities for kinase inhibitor design .

Q. How are byproducts during functionalization analyzed and mitigated?

Common byproducts include:

  • Over-bromination : Controlled via stoichiometric halogen limiting (Br₂:NBS ratio ≤1:1.2).
  • Aldehyde oxidation : Prevented by argon atmospheres.
  • LC-MS/MS : Identifies byproducts via fragmentation patterns .

Q. What analytical techniques differentiate positional isomers?

  • 1H NMR coupling : J values (e.g., 3J = 4.8–5.2 Hz for H3-H4 in imidazo[1,2-a]pyridine).
  • IR spectroscopy : Aldehyde C=O stretch at 1680–1720 cm⁻¹ vs. ketones (1640–1680 cm⁻¹).
  • Single-crystal XRD : Unambiguous assignment of substitution patterns .

Methodological Considerations

  • Experimental design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Data validation : Cross-reference NMR with HSQC/HMBC for structural confirmation.
  • Contradiction resolution : Perform meta-analysis of crystallographic data (e.g., CCDC entries) to correlate electronic effects with activity .

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